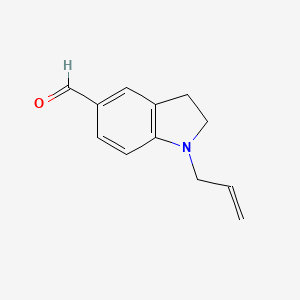

1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde

Beschreibung

1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde (CAS: 198195-11-8) is a heterocyclic compound featuring a dihydroindole core substituted with an allyl group at the 1-position and a carbaldehyde moiety at the 5-position. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol (calculated). The compound is commercially available for research purposes, though some suppliers list it as discontinued . Dihydroindoles are recognized for their roles in medicinal chemistry, often serving as scaffolds for bioactive molecules due to their structural similarity to natural indole alkaloids .

Eigenschaften

IUPAC Name |

1-prop-2-enyl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-4,8-9H,1,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCXYDJWJRLZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C1C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

1-Allylindoline-5-carbaldehyde, also known as 1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that 1-Allylindoline-5-carbaldehyde may have multiple targets.

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that result in various biological activities. It is likely that 1-Allylindoline-5-carbaldehyde interacts with its targets in a similar manner.

Biochemical Pathways

Indole derivatives, including 1-Allylindoline-5-carbaldehyde, are known to affect various biochemical pathways. These compounds are often synthesized from tryptophan via the shikimate pathway

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. It is possible that 1-Allylindoline-5-carbaldehyde has similar effects.

Biologische Aktivität

1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The molecular formula of this compound is CHNO, with a molecular weight of 187.24 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with indole structures can inhibit various cancer cell lines by modulating specific signaling pathways. For instance, indole derivatives have been shown to interact with proteins involved in apoptosis and cell cycle regulation, leading to increased cancer cell death .

Case Study: Mcl-1 Inhibition

A significant study demonstrated that structurally related indole derivatives could inhibit Mcl-1, a protein that plays a crucial role in cancer cell survival. The binding affinity of these compounds to Mcl-1 was found to be in the nanomolar range, indicating strong inhibitory potential. Although specific data on this compound's binding affinity to Mcl-1 is limited, its structural similarity suggests potential activity against this target .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The biological evaluation of various indole-based compounds has shown effectiveness against a range of pathogens. For example, studies have reported that certain indoles exhibit significant antibacterial and antifungal activities, potentially through mechanisms such as disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of indoles are another area of interest. Compounds similar to this compound have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that the compound may possess therapeutic potential for inflammatory diseases .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives like this compound. The presence of specific substituents on the indole ring can significantly influence its biological activity.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes:

- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with appropriate aldehydes or ketones.

- Knoevenagel Condensation : This method can also be employed to form derivatives by reacting with active methylene compounds.

Biological Activities

1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 |

| Escherichia coli | Not Active |

| Candida albicans | Moderate Activity |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF7 (Breast) | 10.0 |

| HepG2 (Liver) | 15.0 |

Case Studies

Recent studies have highlighted the synthesis of several indole derivatives, including this compound, which were evaluated for their biological activities. These studies emphasize the importance of structural modifications in enhancing biological efficacy.

One notable study demonstrated that compounds with similar structural features exhibited varying degrees of antimicrobial and anticancer activities. The results suggest that specific substitutions on the indole ring can significantly impact the compound's effectiveness against pathogens and cancer cells.

Analyse Chemischer Reaktionen

Knoevenagel Condensation

The aldehyde group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) under basic conditions to form α,β-unsaturated carbonyl derivatives. This reaction is pivotal for extending conjugation and synthesizing pharmacologically relevant intermediates.

Example Reaction:

| Reagent | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | Piperidine | (E)-3-(1-Allyl-2,3-dihydro-1H-indol-5-yl)-2-cyanoacrylonitrile | 78% |

Palladium-Catalyzed Coupling Reactions

The allyl group participates in palladium-mediated cross-couplings and annulation reactions. For instance, PdCl₂(MeCN)₂ with norbornene facilitates C–H functionalization, enabling access to annulated indole derivatives .

Key Reaction Conditions:

| Substrate | Catalyst System | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde | PdCl₂(MeCN)₂ (10 mol%) | Norbornene, K₂CO₃, DMA | 70–120°C | Annulated indole derivatives | 60–82% |

This method is used to synthesize fused heterocycles for drug discovery .

Cyclocondensation with Amines and Hydrazides

The aldehyde reacts with anthranilamides or hydrazides to form quinazolinones or hydrazones, respectively. Na₂S₂O₅ in dimethylacetamide (DMAC) at 150°C promotes efficient cyclization .

Representative Transformation:

| Partner

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

- Allyl vs. Methyl Substituents: The allyl group in the target compound increases molecular weight by ~26 g/mol compared to its methyl analog (C₁₀H₁₁NO). This substitution likely enhances lipophilicity, impacting solubility and membrane permeability .

- Cyclopentyl Substituent: The cyclopentyl analog (C₁₄H₁₇NO) demonstrates how bulkier substituents elevate molecular weight and may introduce steric hindrance, affecting interactions in biological systems .

- Oxo vs. Dihydro Groups: 2-Oxoindoline-5-carbaldehyde (C₉H₇NO₂) replaces the dihydroindole’s saturated C2-C3 bond with a ketone, altering electronic properties and hydrogen-bonding capacity .

Key Research Findings

Commercial Availability : While this compound is listed by Combi-Blocks (95% purity), its discontinued status at CymitQuimica highlights supply chain challenges .

Structural Insights : X-ray crystallography of analogs like 5-Methyl-1H-indole-3-carbaldehyde reveals N–H⋯O hydrogen bonding and C–H⋯π interactions, suggesting similar packing behaviors in the target compound .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde?

The synthesis typically involves two key steps: (1) formylation at the indole 5-position and (2) allylation at the 1-position. For the formylation step, refluxing indole derivatives with formylating agents (e.g., acetic anhydride and sodium acetate) in acetic acid is a standard method, as demonstrated in the synthesis of analogous 3-formyl-1H-indole-2-carboxylic acid derivatives . Allylation can be achieved via nucleophilic substitution or transition-metal-catalyzed coupling. For example, allyl glycidyl ether (AGE) or allyl halides may serve as allyl sources under basic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the allyl group (δ ~5.0–6.0 ppm for vinyl protons) and aldehyde proton (δ ~9.8–10.0 ppm).

- IR spectroscopy : A strong absorption band near 1700 cm⁻¹ for the aldehyde carbonyl group.

- Mass spectrometry (MS) : To verify molecular weight (C₁₂H₁₃NO, MW = 187.24 g/mol).

- X-ray crystallography : For resolving crystal structures, SHELX programs are widely used for small-molecule refinement .

Q. What are the recommended storage conditions for this compound?

Store at –20°C in airtight, light-protected containers to prevent degradation. The aldehyde group is sensitive to oxidation and moisture, requiring inert atmosphere handling . Waste must be segregated and disposed of via certified chemical waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How does the 2,3-dihydroindole moiety influence reactivity compared to fully aromatic indoles?

The partial saturation of the indole ring reduces aromaticity, altering electronic properties. This increases the nucleophilicity of the nitrogen atom and may enhance the electrophilicity of the aldehyde group. Computational studies (e.g., DFT) can model these effects, while experimental comparisons with fully aromatic analogs (e.g., indole-5-carbaldehyde) reveal differences in reaction rates and regioselectivity .

Q. What strategies address regioselective allylation at the indole 1-position?

Regioselectivity challenges arise due to competing alkylation at N–H or other positions. Strategies include:

- Protecting groups : Temporarily blocking reactive sites (e.g., using Boc groups on nitrogen).

- Directing groups : Introducing substituents that sterically or electronically guide allylation to the 1-position.

- Metal catalysis : Palladium or copper catalysts to facilitate cross-coupling reactions with allylic halides .

Q. How can this compound serve as an intermediate in medicinal chemistry?

The aldehyde group enables condensation reactions to form Schiff bases or heterocyclic scaffolds. For example, it can react with aminothiazolones to generate bioactive thiazolidinone-indole hybrids, as seen in the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives . Such hybrids are explored for kinase inhibition or antimicrobial activity .

Q. What computational methods predict the compound’s stability and reactivity?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Molecular dynamics simulations model interactions in solvent environments, while docking studies evaluate potential biological targets. SHELX-compatible software can also predict crystal packing patterns .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for indole-5-carbaldehyde derivatives—how to resolve these?

Variations in melting points (e.g., 193–198°C for indole-3-carboxaldehyde vs. 208–210°C for indole-5-carboxylic acid) may stem from polymorphic forms or impurities . Reproducibility requires strict control of crystallization conditions (e.g., solvent, cooling rate). Differential Scanning Calorimetry (DSC) and X-ray diffraction can validate purity and crystal form .

Q. Conflicting reactivity data in allylation reactions—how to optimize conditions?

Discrepancies in allylation yields may arise from solvent polarity, base strength, or trace moisture. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, polar aprotic solvents (e.g., DMF) and anhydrous sodium carbonate may improve allyl group incorporation .

Methodological Recommendations

Q. How to troubleshoot low yields in the synthesis of this compound?

- Purify intermediates : Column chromatography or recrystallization to remove byproducts.

- Monitor reaction progress : Use TLC or HPLC to track aldehyde formation.

- Optimize stoichiometry : Excess allylating agent (1.2–1.5 equiv) ensures complete substitution.

- Avoid oxidative degradation : Add antioxidants (e.g., BHT) or conduct reactions under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.